molecular formula C24H21Cl2N3O5S B2500897 (4-(4-Chlorophenyl)piperazino)(3-(((4-chlorophenyl)sulfonyl)methyl)-4-nitrophenyl)methanone CAS No. 337921-09-2

(4-(4-Chlorophenyl)piperazino)(3-(((4-chlorophenyl)sulfonyl)methyl)-4-nitrophenyl)methanone

Cat. No.: B2500897
CAS No.: 337921-09-2
M. Wt: 534.41
InChI Key: CLAXZSBFVKMVGP-UHFFFAOYSA-N
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Description

(4-(4-Chlorophenyl)piperazino)(3-(((4-chlorophenyl)sulfonyl)methyl)-4-nitrophenyl)methanone is a useful research compound. Its molecular formula is C24H21Cl2N3O5S and its molecular weight is 534.41. The purity is usually 95%.
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Scientific Research Applications

  • Anticancer and Antituberculosis Studies : A study synthesized derivatives of this compound and tested them for in vitro anticancer activity against human breast cancer cell lines and for antituberculosis activity. Some compounds exhibited significant antituberculosis and anticancer activities, with one compound showing both effects (Mallikarjuna, Padmashali, & Sandeep, 2014).

  • Therapeutic Agent Synthesis : A series of similar compounds were synthesized and evaluated for their inhibitory activity against α-glucosidase enzyme. Some compounds showed considerable inhibitory activity and were also evaluated for hemolytic and cytotoxic profiles, suggesting potential therapeutic applications (Abbasi et al., 2019).

  • Antimicrobial Activity : Another study synthesized diphenyl piperazine-based sulfanilamides and evaluated their antimicrobial activity. The study found that some compounds exhibited better inhibitory potency than sulfanilamide against all tested bacterial strains (Wang, Gan, Zhou, & Yan, 2011).

  • Synthesis of Antihistamines : Research has also been conducted on the efficient synthesis of antihistamines such as clocinizine and chlorcyclizine using derivatives of this compound (Narsaiah & Narsimha, 2011).

  • Enzyme Inhibitory Activity : A study focused on the synthesis of derivatives and their inhibitory effect against acetyl- and butyrylcholinesterase, demonstrating good enzyme inhibitory activity. These compounds were also active against various bacterial strains, suggesting their potential as therapeutic agents (Hussain et al., 2017).

  • Biological Activity Screening : Another study synthesized derivatives and assayed their biological activity against bacteria and fungi. Moderate activity was observed in some products (J.V.Guna et al., 2009).

Mechanism of Action

Properties

IUPAC Name

[4-(4-chlorophenyl)piperazin-1-yl]-[3-[(4-chlorophenyl)sulfonylmethyl]-4-nitrophenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21Cl2N3O5S/c25-19-2-6-21(7-3-19)27-11-13-28(14-12-27)24(30)17-1-10-23(29(31)32)18(15-17)16-35(33,34)22-8-4-20(26)5-9-22/h1-10,15H,11-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLAXZSBFVKMVGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)C3=CC(=C(C=C3)[N+](=O)[O-])CS(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21Cl2N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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